1,2-Dichloro-4-methyl-3,5-dinitrobenzene
CAS No.: 53278-85-6
Cat. No.: VC3807143
Molecular Formula: C7H4Cl2N2O4
Molecular Weight: 251.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53278-85-6 |
---|---|
Molecular Formula | C7H4Cl2N2O4 |
Molecular Weight | 251.02 g/mol |
IUPAC Name | 1,2-dichloro-4-methyl-3,5-dinitrobenzene |
Standard InChI | InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 |
Standard InChI Key | BIHKGLGGTMRFRS-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1,2-dichloro-4-methyl-3,5-dinitrobenzene. Alternative designations include 3,4-dichloro-2,6-dinitrotoluene and 1,2-dichloro-4-methyl-3,5-dinitrobenzene . Its molecular formula is C₇H₄Cl₂N₂O₄, with a molecular weight of 251.02 g/mol .
Molecular Structure and Stereoelectronic Features
The compound’s structure consists of a benzene ring substituted with:
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Two nitro groups (-NO₂) at the 3- and 5-positions,
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Two chlorine atoms (-Cl) at the 1- and 2-positions,
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A methyl group (-CH₃) at the 4-position.
The nitro groups are strong electron-withdrawing groups, rendering the aromatic ring electron-deficient and directing electrophilic substitution to meta positions. The methyl group introduces steric hindrance, influencing reaction kinetics and product distribution .
Table 1: Key Structural and Computational Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₄Cl₂N₂O₄ | |
Molecular Weight | 251.02 g/mol | |
Topological Polar Surface Area (TPSA) | 86.28 Ų | |
LogP (Octanol-Water Partition Coefficient) | 3.12 | |
Rotatable Bonds | 2 |
Synthesis and Production
Classical Nitration and Chlorination Routes
The compound is synthesized via nitration and chlorination of toluene derivatives. A documented method involves the reaction of 3,4-dichlorotoluene with a nitrating mixture (sulfuric acid and nitric acid) at elevated temperatures . The reaction proceeds through electrophilic aromatic substitution, where the methyl group directs nitro groups to the 3- and 5-positions.
Reaction Scheme:
Cohen and Dakin (1901) first reported this synthesis, though the yield remains unspecified in contemporary literature .
Modern Optimization Strategies
Recent advances focus on solvent selection and temperature control to enhance selectivity. Polar aprotic solvents like dimethylformamide (DMF) improve nitro group orientation, while maintaining temperatures below 100°C minimizes byproduct formation .
Physicochemical Properties
Thermal and Solubility Profiles
While exact melting and boiling points are unreported, analogous chlorinated nitrobenzenes exhibit high thermal stability (melting points >100°C) and low aqueous solubility due to hydrophobic aromatic cores . The compound is typically stored at 2–8°C in sealed containers to prevent decomposition .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ and 1350 cm⁻¹ confirm nitro group stretching vibrations.
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NMR: NMR signals for the methyl group appear near δ 2.5 ppm, while aromatic protons are deshielded to δ 8.0–8.5 ppm .
Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The electron-deficient ring facilitates nucleophilic substitution at positions ortho and para to nitro groups. For example, reaction with hydroxide ions forms Meisenheimer complexes, though these intermediates are less stable compared to non-methylated analogs .
Reduction Pathways
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro groups to amines, yielding 1,2-dichloro-4-methyl-3,5-diaminobenzene, a precursor for polyurethane catalysts and antioxidants .
Applications in Industrial Chemistry
Agrochemical Intermediates
The compound’s nitro and chloro groups make it a key intermediate in synthesizing herbicides and insecticides. For instance, it is a precursor to dinitroaniline herbicides, which inhibit microtubule assembly in weeds .
Dye and Pigment Manufacturing
Chlorinated nitroaromatics are utilized in azo dye synthesis. The methyl group enhances dye solubility in organic matrices, improving colorfastness in textiles .
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